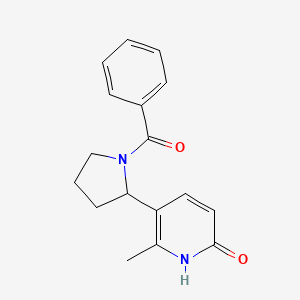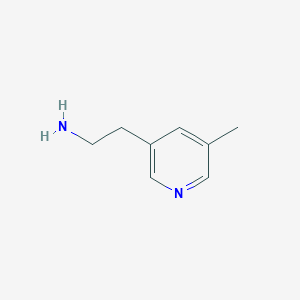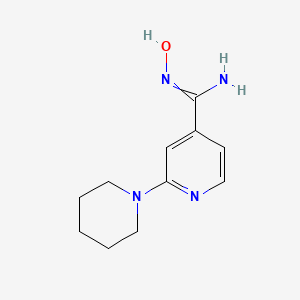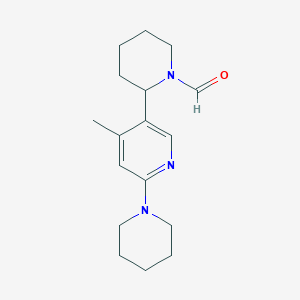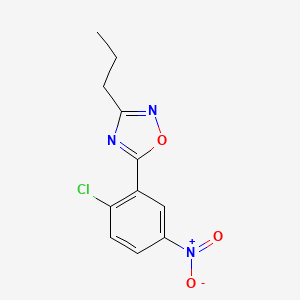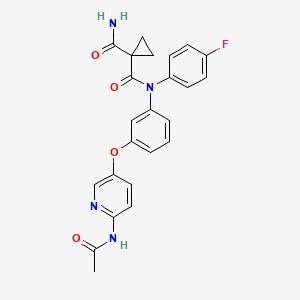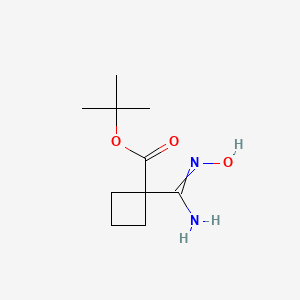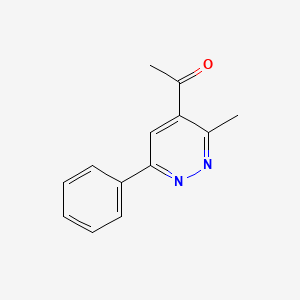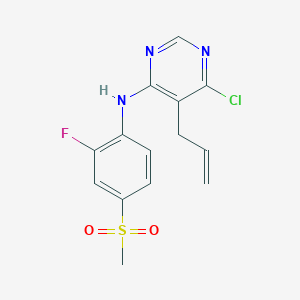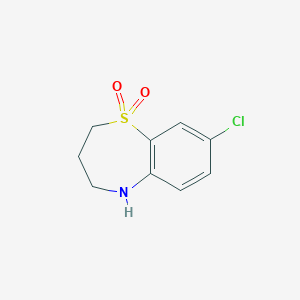![molecular formula C11H20N2O2 B11817540 tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features a diazabicyclo[3.2.1]octane core. This structure is notable for its rigidity and the presence of nitrogen atoms within the ring system, which can impart unique chemical and biological properties.
Preparation Methods
The synthesis of tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Industrial production methods may involve the use of bulk custom synthesis and procurement services to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The presence of nitrogen atoms within the ring system allows it to form interactions with various biological molecules, potentially leading to a range of biological effects .
Comparison with Similar Compounds
tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate can be compared with other similar compounds, such as tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate . These compounds share a similar bicyclic core but differ in the functional groups attached to the ring system, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
CSQBUSQTOWHXLW-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



